(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine
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Overview
Description
®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine is a chiral amine compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Propan-1-Amine Chain: The final step involves the addition of a propan-1-amine chain to the phenyl group through a reductive amination reaction.
Industrial Production Methods
Industrial production methods for ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reductive amination step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(4-(Piperidin-1-YL)phenyl)propan-1-amine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
1-(4-(Morpholin-1-YL)phenyl)propan-1-amine: A compound with a morpholine ring, which may have different chemical properties.
Uniqueness
®-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the pyrrolidine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H20N2 |
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Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R)-1-(4-pyrrolidin-1-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10,14H2,1H3/t13-/m1/s1 |
InChI Key |
GBCVZXBAHUXGAG-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)N2CCCC2)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
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